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molecular formula C8H11NO3 B8638361 1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone

1,1'-(5-Oxopyrrolidine-1,2-diyl)diethanone

Cat. No. B8638361
M. Wt: 169.18 g/mol
InChI Key: XHYQSLAIRFZQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08597706B2

Procedure details

A 500-mL round bottom flask under argon atmosphere is charged with L-glutamic acid 4 (21 g, 0.143 mol), a catalytic amount of N,N-dimethylaminopyridine (150 mg, 1×10−3 mol), acetic anhydride (75 mL) and triethylamine previously distilled over KOH (75 mL). The reaction mixture is maintained at 60° C. for 16 hours. The progression of the reaction is followed by TLC (eluent: ethyl acetate/petroleum ether at a ratio of 8/2). The crude reaction product is concentrated under reduced pressure (rotary evaporator and vane pump) and then taken up in 200 mL of dichloromethane; the organic layer is then washed five times with 100 mL of deionized water and then treated over animal carbon. The product obtained after evaporation of the solvent is purified by crystallization from petroleum ether/CH2Cl2. The crystals are rinsed with petroleum ether.
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([OH:10])=O)[CH2:3][CH2:4][C:5]([OH:7])=O.[C:11](OC(=O)C)(=[O:13])[CH3:12].[OH-].[K+].[CH2:20](N(CC)CC)C>>[C:11]([N:1]1[CH:2]([C:8](=[O:10])[CH3:20])[CH2:3][CH2:4][C:5]1=[O:7])(=[O:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
N[C@@H](CCC(=O)O)C(=O)O
Step Two
Name
N,N-dimethylaminopyridine
Quantity
150 mg
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction product
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure (rotary evaporator and vane pump)
WASH
Type
WASH
Details
the organic layer is then washed five times with 100 mL of deionized water
ADDITION
Type
ADDITION
Details
treated over animal carbon
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
is purified by crystallization from petroleum ether/CH2Cl2
WASH
Type
WASH
Details
The crystals are rinsed with petroleum ether

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(CCC1C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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